![molecular formula C16H18N2O4S B2415133 methyl 1-((2-oxotetrahydrothiophen-3-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1396583-73-5](/img/structure/B2415133.png)
methyl 1-((2-oxotetrahydrothiophen-3-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Description
Methyl 1-((2-oxotetrahydrothiophen-3-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C16H18N2O4S and its molecular weight is 334.39. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Alkaloid Synthesis
The compound relates closely to the synthesis and functionalization of tetrahydroisoquinoline derivatives, a crucial scaffold in organic chemistry and alkaloid synthesis. Research by Huber and Seebach (1987) demonstrates the diastereoselective alkylation of phenylalanine-derived precursors to synthesize tetrahydroisoquinolines, including the synthesis of the alkaloid (+)-corlumine, showcasing the compound's relevance in constructing complex natural products and enantiomerically pure substances (Huber & Seebach, 1987).
Material Science and Crystallography
In material science and crystallography, derivatives similar to the compound have been studied for their ability to form cocrystals and their structural characterization. Linden et al. (2006) investigated the cocrystallization of diastereoisomers of 1,4-dihydropyridine derivatives, revealing insights into the molecular arrangements and interactions within crystals. This work contributes to our understanding of molecular design and crystal engineering principles (Linden et al., 2006).
Pharmacology and Medicinal Chemistry
In the realm of pharmacology and medicinal chemistry, derivatives of tetrahydroisoquinoline, closely related to the compound of interest, have been synthesized and evaluated for their biological activities. For instance, Desai et al. (2007) synthesized new quinazolines as potential antimicrobial agents, indicating the compound's relevance in the development of new therapeutic agents (Desai et al., 2007).
Chemical Reactivity and Functionalization
Research into the chemical reactivity and functionalization of cyclic amines and isoquinoline derivatives sheds light on novel synthetic methodologies and the creation of diverse molecular architectures. Kang et al. (2015) demonstrated the redox-annulation of cyclic amines with α,β-unsaturated carbonyl compounds, highlighting innovative approaches to constructing ring-fused structures and expanding the toolbox for synthetic chemists (Kang et al., 2015).
properties
IUPAC Name |
methyl 1-[(2-oxothiolan-3-yl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-22-16(21)18-8-6-10-4-2-3-5-11(10)13(18)14(19)17-12-7-9-23-15(12)20/h2-5,12-13H,6-9H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDLUEWBDMMLPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=CC=CC=C2C1C(=O)NC3CCSC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-((2-oxotetrahydrothiophen-3-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate |
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